molecular formula C11H10N4O3 B5727442 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone

1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone

Cat. No. B5727442
M. Wt: 246.22 g/mol
InChI Key: AEELJXJVCUYABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazines are a class of nitrogen-containing heterocycles . They are well known and continue to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Several synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds can be prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary greatly depending on their structure. For example, they can exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Scientific Research Applications

Antitumor Properties

1,3,5-Triazine derivatives have been identified to possess significant antitumor properties . Compounds like hexamethylmelamine and 2-amino-4-morpholino-s-triazine are clinically used to treat cancers such as lung, breast, and ovarian cancer . The triazine structure allows for the attachment of various functional groups that can interact with biological targets, potentially inhibiting the growth of cancer cells.

Aromatase Inhibitory Activity

Some 1,3,5-triazines exhibit aromatase inhibitory activity , which is crucial in the treatment of hormone-sensitive breast cancers . Aromatase inhibitors work by blocking the enzyme aromatase, leading to a decrease in estrogen production, a hormone that can promote the growth of breast cancer cells.

Siderophore-Mediated Drug Applications

The triazine derivatives also show potential as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver therapeutic agents into bacteria, offering a strategy to combat bacterial infections.

Corticotrophin-Releasing Factor 1 Receptor Antagonists

Certain 1,3,5-triazine compounds are potent corticotrophin-releasing factor 1 receptor antagonists . These antagonists can be used in the treatment of depression, anxiety, and other stress-related disorders as they modulate the stress response in the body.

Leukotriene C4 Antagonists

1,3,5-Triazine derivatives can act as leukotriene C4 antagonists . Leukotrienes are inflammatory mediators, and their antagonists are used to treat asthma and allergic rhinitis by reducing inflammation and constriction in the airways.

Inhibitors of D-Amino Acid Oxidase

The triazine scaffold is utilized in the synthesis of inhibitors for D-amino acid oxidase (DAAO) . DAAO inhibitors have therapeutic potential in the treatment of schizophrenia and other neurological disorders by modulating the levels of D-serine, a co-agonist of the NMDA receptor.

Safety and Hazards

The safety and hazards of 1,3,5-triazines can vary greatly depending on their structure. Some triazines are used in the production of herbicides and may pose environmental risks .

Future Directions

The future directions of 1,3,5-triazines research could involve the design and synthesis of novel antimicrobial molecules, especially in the context of increasing numbers of multidrug-resistant microbial pathogens .

properties

IUPAC Name

6-(4-acetylanilino)-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6(16)7-2-4-8(5-3-7)12-9-13-10(17)15-11(18)14-9/h2-5H,1H3,(H3,12,13,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEELJXJVCUYABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4,6-Dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone

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